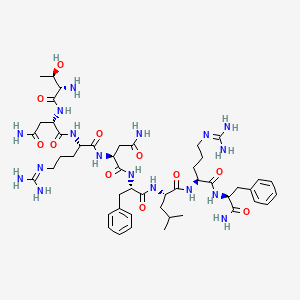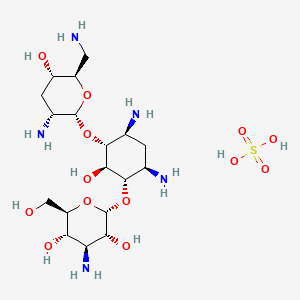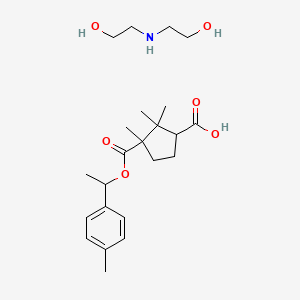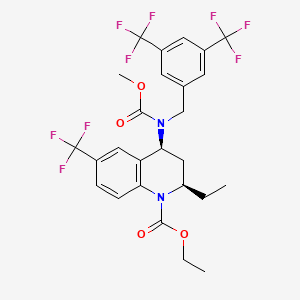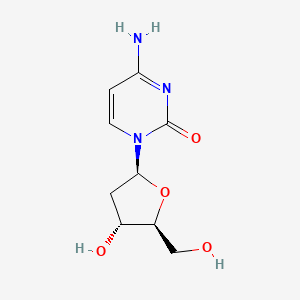
Salirasib
Overview
Description
It has been studied for its potential in treating various cancers, particularly those with RAS-positive tumors . Salirasib mimics the c-terminal farnesyl cysteine, common to all RAS isoforms, and competes with farnesylated RAS for binding sites on the plasma membrane, leading to the degradation of active cytoplasmic RAS .
Mechanism of Action
Target of Action
Salirasib, also known as S-trans, trans-farnesylthiosalicylic acid (FTS), primarily targets the RAS proteins . RAS proteins, including the isoforms KRAS, HRAS, and NRAS, are key downstream effectors of the epidermal growth factor (EGF) signaling pathway . They play crucial roles in regulating physiological cell proliferation, differentiation, and apoptosis .
Mode of Action
This compound acts as an oral RAS inhibitor that competitively blocks the membrane association of RAS proteins . It mimics the c-terminal farnesyl cysteine, which is common to all RAS isoforms, and competes with farnesylated RAS for putative-binding sites on the plasma membrane . This leads to the degradation of active cytoplasmic RAS , thereby inhibiting RAS-dependent cell growth .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the RAS signaling pathway . By inhibiting RAS proteins, this compound disrupts the normal functioning of this pathway, leading to a decrease in cell proliferation and an increase in programmed cell death or apoptosis . The drug’s suppressive effects on growth and migration of proliferating tumor cells have been observed in in vitro and in vivo models, including human glioblastoma .
Pharmacokinetics
In a clinical trial, this compound was administered orally at doses ranging from 100 mg to 1000 mg twice daily for 21 days in a 28-day regimen . The pharmacokinetics of this compound was evaluated on days 1 and 21 . The maximum concentration (Cmax) and the area under the curve (AUC inf) were maximal at 800 mg . No dose-limiting toxicity (DLT) was observed in any dosing group .
Result of Action
The administration of this compound results in a significant decrease in tumor growth rate . In a clinical trial involving Japanese patients with relapsed/refractory solid tumors, patients with KRAS mutations showed a median progression-free survival of 227 days . The drug was found to be safe and well-tolerated, with the most frequently observed adverse events being gastrointestinal disturbances, including diarrhea, abdominal pain, and nausea .
Action Environment
The efficacy and safety of this compound have been evaluated in various environments, including in vitro models, in vivo models, and clinical trials . The drug’s action, efficacy, and stability can be influenced by various environmental factors, including the presence of other drugs, the patient’s health status, and the specific characteristics of the tumor cells.
Preparation Methods
Salirasib can be synthesized through various synthetic routes. One common method involves the preparation of farnesyl thiosalicylic acid by reacting farnesyl chloride with thiosalicylic acid in the presence of a base . The reaction conditions typically involve the use of an organic solvent such as dichloromethane and a base like triethylamine. The reaction is carried out at room temperature, and the product is purified through recrystallization or chromatography .
Chemical Reactions Analysis
Salirasib undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of sulfoxides or sulfones, while reduction can yield thiols or thioethers .
Scientific Research Applications
In chemistry, it is used as a tool to study the RAS signaling pathway and its role in cell proliferation, differentiation, and apoptosis . In biology, salirasib has been shown to inhibit the growth and migration of tumor cells in vitro and in vivo, making it a promising candidate for cancer therapy . In medicine, this compound has been tested in clinical trials for the treatment of various cancers, including non-small-cell lung carcinoma and pancreatic adenocarcinoma . In industry, this compound is used in the development of targeted therapies for cancer treatment .
Comparison with Similar Compounds
Salirasib is unique among RAS inhibitors due to its ability to dislodge all isoforms of RAS from membrane-binding sites . Other similar compounds include farnesyltransferase inhibitors, which block the farnesylation of RAS proteins but do not dislodge them from the membrane . This makes this compound more effective in inhibiting the RAS signaling pathway and preventing the growth of RAS-driven cancer cells . Other similar compounds include sotorasib, which targets the KRAS G12C mutation specifically, and tipifarnib, which inhibits farnesyltransferase .
Properties
IUPAC Name |
2-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]sulfanylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30O2S/c1-17(2)9-7-10-18(3)11-8-12-19(4)15-16-25-21-14-6-5-13-20(21)22(23)24/h5-6,9,11,13-15H,7-8,10,12,16H2,1-4H3,(H,23,24)/b18-11+,19-15+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUILNKCFCLNXOK-CFBAGHHKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CCCC(=CCSC1=CC=CC=C1C(=O)O)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC/C(=C/CC/C(=C/CSC1=CC=CC=C1C(=O)O)/C)/C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501025654 | |
| Record name | 2-(((2E,6E)-3,7,11-Trimethyl-2,6,10-dodecatrienyl)sulfanyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501025654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
162520-00-5 | |
| Record name | Farnesylthiosalicylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=162520-00-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Salirasib [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0162520005 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Salirasib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12681 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 2-(((2E,6E)-3,7,11-Trimethyl-2,6,10-dodecatrienyl)sulfanyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501025654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Salirasib | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SALIRASIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MZH0OM550M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


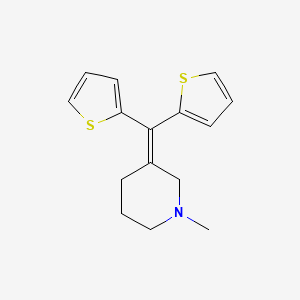


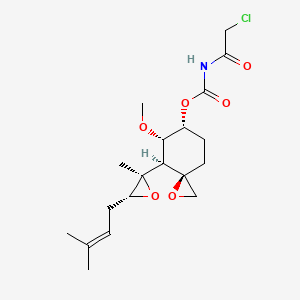
![[[[4'-(6-amino-5H-purin-9-ium-9-yl)-1,3,5-trinitrospiro[cyclohexa-1,3-diene-6,2'-furo[3,4-d][1,3]dioxole]-6'-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] phosphate](/img/structure/B1681329.png)
